LSD1 Enzyme Inhibition Potency: 5-Amino-2-methylbenzo[d]thiazol-6-ol vs. High-Potency Benzothiazole Derivatives
In a direct comparison of LSD1 inhibitory activity, 5-Amino-2-methylbenzo[d]thiazol-6-ol exhibited an IC50 value of 10,000 nM (10 µM) against human recombinant LSD1, as measured by the inhibition of H2O2 production using a methylated peptide substrate [1]. This moderate potency contrasts sharply with the high potency observed for some optimized benzothiazole derivatives in the same class. For instance, another benzothiazole compound (CHEMBL3402053) demonstrated an IC50 of 356 nM under identical assay conditions, representing a 28-fold improvement in potency [2]. This data clearly delineates the compound's baseline activity from its more potent structural analogs, providing a critical benchmark for selecting the appropriate compound for specific research contexts.
| Evidence Dimension | Inhibition of Human Recombinant LSD1 |
|---|---|
| Target Compound Data | IC50 = 10,000 nM |
| Comparator Or Baseline | CHEMBL3402053 (a related benzothiazole derivative): IC50 = 356 nM |
| Quantified Difference | The comparator is 28.1-fold more potent (10,000 nM / 356 nM). |
| Conditions | Inhibition of human recombinant LSD1 assessed by H2O2 production, incubated for 30 mins using methylated peptide substrate and Amplex red reagent. |
Why This Matters
This quantifies the target compound as a moderate-activity tool rather than a potent inhibitor, a crucial distinction for researchers designing probe compounds or seeking a specific level of target engagement in epigenetic studies.
- [1] BindingDB. (n.d.). BDBM50067587 (CHEMBL3402055). Affinity Data for LSD1. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50067587 View Source
- [2] BindingDB. (n.d.). BDBM50067551 (CHEMBL3402053). Affinity Data for LSD1. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50067551 View Source
